molecular formula C15H20BClO2 B15310250 2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15310250
M. Wt: 278.6 g/mol
InChI Key: VRUOABSEWNCALW-UHFFFAOYSA-N
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Description

2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring and a dioxaborolane moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes followed by the formation of the boronic ester . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the hydroboration process. The reaction is generally carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted hydrocarbons, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorophenyl group, a cyclopropyl ring, and a dioxaborolane moiety. This unique structure imparts specific reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3

InChI Key

VRUOABSEWNCALW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3Cl

Origin of Product

United States

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